(1R,2R)-2-Fluoro-2-methylcyclohexan-1-ol
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Overview
Description
(1R,2R)-2-Fluoro-2-methylcyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a fluorine atom and a hydroxyl group The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluoro-2-methylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Stereoselective Control: The stereochemistry is controlled using chiral catalysts or auxiliaries to ensure the (1R,2R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed.
Catalyst Optimization: Use of efficient and recyclable catalysts to minimize costs and environmental impact.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Fluoro-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the compound can yield different alcohols or hydrocarbons, typically using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R)-2-Fluoro-2-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Fluoro-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Involvement: Participating in metabolic pathways, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Fluorocyclopropanecarboxylic Acid: A related compound with a cyclopropane ring.
(1R,2R)-Cyclohexane-1,2-diamine: Another chiral cyclohexane derivative with different functional groups.
Uniqueness
(1R,2R)-2-Fluoro-2-methylcyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H13FO |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
CMASZGHZLIRSAX-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@]1(CCCC[C@H]1O)F |
Canonical SMILES |
CC1(CCCCC1O)F |
Origin of Product |
United States |
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